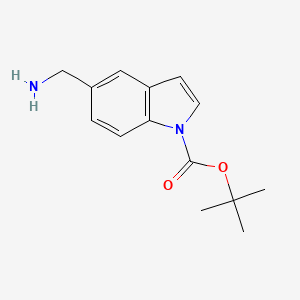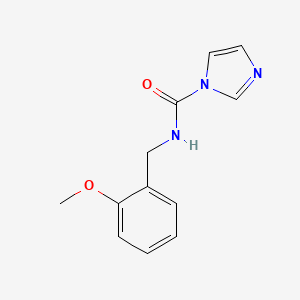
N-(2-甲氧基苄基)-1H-咪唑-1-甲酰胺
描述
N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide, also known as N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide, is an organic compound that has a wide range of applications in the scientific research field. It is used as a reagent in various synthetic processes, as well as a drug for various physiological and biochemical effects.
科学研究应用
合成和抗菌研究
N-(2-甲氧基苄基)-1H-咪唑-1-甲酰胺及其衍生物已被合成并评估其抗菌特性。研究表明,这些化合物具有显着的抗菌活性,特别是在 NHC-银配合物中,对革兰氏阴性菌(大肠杆菌)和革兰氏阳性菌(金黄色葡萄球菌)都有效。这表明在开发新的抗菌剂方面具有潜在应用 (Patil 等人,2010)。
抗菌活性
N-(2-甲氧基苄基)-1H-咪唑-1-甲酰胺的衍生物显示出潜在的抗菌活性。例如,一些合成的带有异恶唑衍生物的咪唑对各种微生物菌株表现出有希望的结果。这表明这些化合物有可能被开发成新的抗菌药物 (Maheta 等人,2012)。
抗分枝杆菌活性
在结核病治疗方面,一些咪唑衍生物(包括与 N-(2-甲氧基苄基)-1H-咪唑-1-甲酰胺相关的衍生物)已被合成并评估其抗分枝杆菌活性。这些研究表明,这些化合物可以抑制分枝杆菌生长,表明它们作为结核病治疗中的新型药物的潜力 (Miranda & Gundersen,2009)。
细胞毒性研究
已经研究了衍生自 N-(2-甲氧基苄基)-1H-咪唑-1-甲酰胺的 NHC-银配合物的细胞毒性。研究发现,这些配合物在各种人类癌细胞系中表现出细胞毒性活性,表明它们在癌症治疗中具有潜在应用 (Pellei 等人,2012)。
作用机制
Target of Action
It is known that similar compounds have been found to interact with various receptors and enzymes, which play crucial roles in numerous biological processes .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit the activity of certain enzymes, thereby affecting the metabolic pathways in which these enzymes are involved .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to downstream effects such as the inhibition of bacterial growth .
Pharmacokinetics
It is known that similar compounds can be metabolized in the liver . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness and potential side effects.
Result of Action
It is known that similar compounds can induce several changes at the cellular level, such as membrane blebbing, the presence of autophagosomes, membrane detachment, and mitochondrial and kinetoplast disorganization .
生化分析
Biochemical Properties
N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . This interaction leads to the modulation of neurotransmitter release, including dopamine, serotonin, acetylcholine, and glutamate . The nature of these interactions involves the activation or inhibition of these receptors, which subsequently affects downstream signaling pathways.
Cellular Effects
N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and glutamate in brain regions like the frontal cortex, striatum, and nucleus accumbens . This modulation of neurotransmitter release can impact cognitive functions, motor activity, and anxiety levels in cells .
Molecular Mechanism
The molecular mechanism of action of N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent agonist for serotonin receptors, particularly 5-HT2A and 5-HT2C receptors . This binding leads to the activation of these receptors, which in turn triggers a cascade of intracellular signaling events. These events include the activation of G-proteins, phospholipase C, and the release of intracellular calcium, ultimately resulting in altered gene expression and neurotransmitter release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide have been observed to change over time. The compound exhibits stability and can accumulate in brain tissue after multiple injections . Long-term effects include tolerance development to its hallucinogenic activity and alterations in neurotransmitter release . These changes suggest that the compound’s effects can vary depending on the duration and frequency of exposure.
Dosage Effects in Animal Models
The effects of N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide vary with different dosages in animal models. At lower doses, it has been shown to increase neurotransmitter release and induce hallucinogenic activity . At higher doses, it can lead to adverse effects such as motor activity reduction, memory deficiency, and anxiety . These findings highlight the importance of dosage in determining the compound’s overall impact on animal models.
Metabolic Pathways
N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in the brain . The compound’s metabolism involves its conversion into active metabolites that can further interact with neurotransmitter systems and other biomolecules .
Transport and Distribution
The transport and distribution of N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide within cells and tissues involve interactions with transporters and binding proteins. The compound can cross the blood-brain barrier and accumulate in brain tissue . Its localization and accumulation are influenced by its lipophilicity and binding affinity to specific transporters .
Subcellular Localization
N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide exhibits specific subcellular localization, which affects its activity and function. It has been observed to localize in various brain regions, including the frontal cortex and nucleus accumbens . This localization is likely directed by targeting signals and post-translational modifications that guide the compound to specific compartments or organelles .
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]imidazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-17-11-5-3-2-4-10(11)8-14-12(16)15-7-6-13-9-15/h2-7,9H,8H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXBLRXCFMZCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


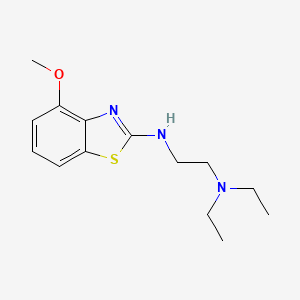

![(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone](/img/structure/B1438993.png)
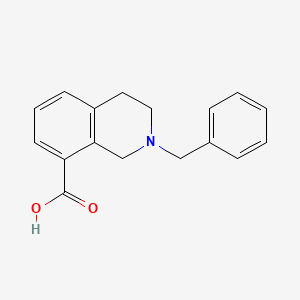
![2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B1438995.png)
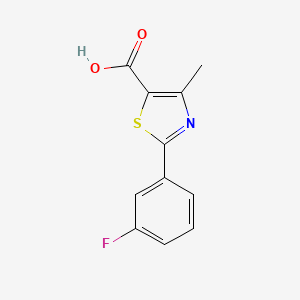
![5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438997.png)


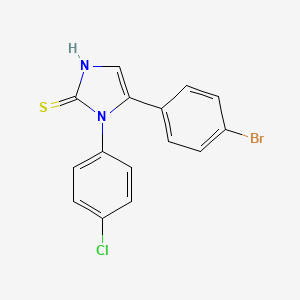
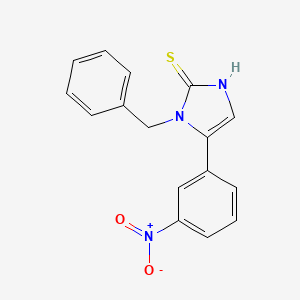
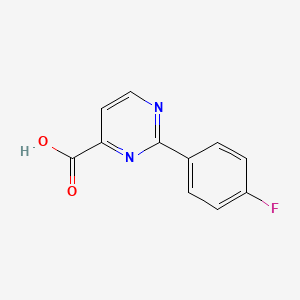
![3-(Trifluoromethyl)imidazo[1,5-A]pyrazine](/img/structure/B1439011.png)
